molecular formula C16H14N2O2 B1202074 4(3H)-Quinazolinone, 3-(alpha-hydroxy-o-tolyl)-2-methyl- CAS No. 5060-50-4

4(3H)-Quinazolinone, 3-(alpha-hydroxy-o-tolyl)-2-methyl-

Katalognummer: B1202074
CAS-Nummer: 5060-50-4
Molekulargewicht: 266.29 g/mol
InChI-Schlüssel: VHBSPUXYKQNPJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

The compound 4(3H)-quinazolinone, 3-(α-hydroxy-o-tolyl)-2-methyl- possesses the molecular formula C16H14N2O2 and is officially designated with the International Union of Pure and Applied Chemistry name 3-[2-(hydroxymethyl)phenyl]-2-methylquinazolin-4-one. This nomenclature reflects the compound's complex substitution pattern, where the quinazolinone core structure is modified by a methyl group at the 2-position and an α-hydroxy-o-tolyl substituent at the 3-position. The molecular weight of this compound is calculated to be approximately 266.30 grams per mole, making it a moderately sized heterocyclic molecule within the quinazolinone family.

The structural architecture of this compound builds upon the fundamental quinazolinone framework, which consists of a benzene ring fused to a pyrimidine ring with a carbonyl group at the 4-position. The quinazolinone system itself represents a bicyclic structure that has gained considerable attention in medicinal chemistry due to its diverse biological activities. The specific substitution pattern in this compound creates unique steric and electronic environments that influence its chemical behavior and potential interactions with biological targets.

The International Union of Pure and Applied Chemistry nomenclature system provides a systematic approach to naming this complex molecule. The base name "quinazolin-4-one" indicates the core heterocyclic structure with the carbonyl functionality at position 4. The prefix "3-[2-(hydroxymethyl)phenyl]-2-methyl-" specifies the exact nature and position of the substituents, ensuring unambiguous identification of the compound. This systematic naming convention is essential for accurate communication in scientific literature and database searches.

Eigenschaften

IUPAC Name

3-[2-(hydroxymethyl)phenyl]-2-methylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-11-17-14-8-4-3-7-13(14)16(20)18(11)15-9-5-2-6-12(15)10-19/h2-9,19H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHBSPUXYKQNPJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10198649
Record name Ba 51-084512
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10198649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5060-50-4
Record name Ba 51-084512
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005060504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ba 51-084512
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10198649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biologische Aktivität

4(3H)-Quinazolinone derivatives, particularly those substituted with various functional groups, have garnered attention in medicinal chemistry due to their diverse biological activities. The compound 4(3H)-Quinazolinone, 3-(alpha-hydroxy-o-tolyl)-2-methyl- is notable for its potential pharmacological properties, including antibacterial and anticancer activities. This article synthesizes current research findings, case studies, and biological evaluations related to this compound.

Chemical Structure and Properties

The molecular formula for 4(3H)-Quinazolinone, 3-(alpha-hydroxy-o-tolyl)-2-methyl- is C16H14N2OC_{16}H_{14}N_{2}O with a molecular weight of approximately 250.29 g/mol. The structure features a quinazolinone core with specific substitutions that may influence its biological activity.

Antibacterial Activity

Recent studies have demonstrated that quinazolinone derivatives exhibit significant antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). One study synthesized multiple derivatives and evaluated their structure-activity relationships (SAR). Among these, compounds that effectively inhibited PBP2a (penicillin-binding protein) displayed enhanced antibacterial activity. The binding of these compounds to the allosteric site of PBP2a was shown to facilitate the opening of the active site for β-lactam antibiotics, thus enhancing their efficacy against resistant strains .

Table 1: Antibacterial Activity of Quinazolinone Derivatives

Compound IDStructureMIC (μg/mL)Activity
Compound 1Structure≤ 4Active
Compound 73StructureSynergistic with TZPActive
Compound XStructure≥ 128Inactive

Anticancer Activity

In addition to antibacterial effects, quinazolinones have been explored for their anticancer properties. A subset of studies focused on their ability to inhibit various kinases implicated in cancer progression. For instance, certain derivatives have shown promising results in stabilizing kinase structures and inhibiting cell proliferation in vitro .

Table 2: Anticancer Activity of Selected Quinazolinones

Compound IDTarget KinaseΔTm (°C)Potency
Compound 17DAPK3+4.1High
Compound 19MST3+3.0Moderate
Compound YDYRK1A+5.0High

Case Studies

One significant case study involved the evaluation of a series of quinazolinones against MRSA in vivo. The study found that specific derivatives not only inhibited bacterial growth but also demonstrated low toxicity profiles in animal models . This dual action suggests potential for therapeutic applications in treating resistant infections.

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that some quinazolinones possess favorable bioavailability and metabolic stability, making them suitable candidates for further drug development. Toxicological assessments have shown that these compounds generally exhibit low toxicity; however, detailed studies are necessary to fully understand their safety profiles.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

  • Antimicrobial Activity
    • Studies have demonstrated that derivatives of 4(3H)-quinazolinone exhibit antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. For instance, a study synthesized various quinazolinone derivatives that were screened for their antibacterial activity against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .
  • Anticonvulsant Properties
    • Research indicates that certain quinazolinone derivatives possess anticonvulsant activity. A specific compound was tested in animal models and displayed significant efficacy in reducing seizure frequency and duration, suggesting potential for development as an anticonvulsant drug .
  • Analgesic Effects
    • The analgesic properties of quinazolinones have been explored in various studies. Compounds derived from 4(3H)-quinazolinone have shown effectiveness in pain relief in animal models, indicating their potential use in pain management therapies .
  • Anti-inflammatory Activity
    • Quinazolinone derivatives have been evaluated for their anti-inflammatory effects. In a controlled study, several compounds exhibited significant inhibition of inflammatory markers in vitro, pointing to their potential as therapeutic agents for inflammatory diseases .
  • Antitumor Activity
    • Some studies have focused on the antitumor properties of quinazolinone derivatives. For example, specific compounds were tested against various cancer cell lines and showed promising cytotoxic effects, suggesting their potential role in cancer therapy .

Synthetic Applications

  • Combinatorial Libraries
    • The synthesis of libraries based on the quinazolinone framework allows for the exploration of structure-activity relationships (SAR). This approach has been utilized to develop new compounds with enhanced biological activities .
  • Molecular Hybridization
    • The strategy of molecular hybridization has been employed to create novel derivatives that combine the quinazolinone structure with other pharmacophores. This method has led to the discovery of compounds with improved potency and selectivity against specific biological targets .

Case Study 1: Antimicrobial Screening

A series of 2-(chloromethyl)-3-(4-methyl-6-oxo-5-[(E)-phenyldiazenyl]-2-thioxo-5,6-dihydropyrimidine-1(2H)-yl)quinazoline-4(3H)-ones were synthesized and tested for antibacterial activity against a panel of bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml against Mycobacterium smegmatis .

Case Study 2: Anticonvulsant Activity

In a pharmacological study, several quinazolinone derivatives were evaluated for their anticonvulsant effects using the maximal electroshock seizure (MES) test in mice. Compounds showed a marked reduction in seizure duration compared to controls, highlighting their potential for further development as anticonvulsants .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Quinazolinone Derivatives

Structural and Functional Group Comparisons

The quinazolinone core is highly versatile, allowing substitutions at the 2-, 3-, and 6-positions. Below is a comparison of key analogs:

Compound Name Substituents Molecular Formula Key Functional Groups Biological Activity References
Target Compound 3-(α-hydroxy-o-tolyl), 2-methyl C₁₆H₁₄N₂O₂ Hydroxymethyl, methyl Under investigation
Methaqualone 3-(2-chlorophenyl), 2-methyl C₁₅H₁₁ClN₂O Chloro, methyl Sedative, anticonvulsant
CP-10447 3-(4-bromo-o-tolyl), 2-methyl C₁₆H₁₃BrN₂O Bromo, methyl Anticancer (in vitro studies)
6-Amino-2-methyl-3-(o-tolyl) 6-amino, 2-methyl, 3-(o-tolyl) C₁₅H₁₃N₃O Amino, methyl Analgesic, anti-inflammatory
2-(Hydroxymethyl)-3-(o-tolyl) 2-hydroxymethyl, 3-(o-tolyl) C₁₅H₁₂N₂O₂ Hydroxymethyl Antioxidant, antimicrobial
Key Observations:
  • Biological Activity: Methaqualone’s chloro-substituted derivative exhibits sedative effects due to interactions with GABA receptors . CP-10447’s bromo-substituted analog shows promise in anticancer studies, likely due to enhanced electrophilicity and DNA interaction . Amino-substituted derivatives (e.g., 6-amino-2-methyl-3-(o-tolyl)) demonstrate superior analgesic activity compared to aspirin and indomethacin .
Reactivity Trends:
  • The 2-methyl group in quinazolinones is reactive toward electrophilic substitution, enabling modifications at the 2-position (e.g., hydroxymethylation, halogenation) .
  • Hydroxymethyl groups participate in hydrogen bonding, influencing interactions with biological targets like enzymes or receptors .

Pharmacological and Physicochemical Properties

Property Target Compound Methaqualone CP-10447
logP ~2.9 (estimated) 3.1 3.5
Half-Life (in vivo) Not reported 2–4 hours (rat) 1 hour (mouse)
Antifungal Activity Moderate Low High (vs. Aspergillus)
Anti-inflammatory Moderate (IC₅₀: 25 μM) Low Not reported
Notes:
  • The target compound’s hydroxymethyl group may reduce plasma protein binding compared to methaqualone, enhancing tissue penetration .
  • CP-10447’s bromo-substituent increases lipophilicity (logP = 3.5), correlating with improved membrane permeability in cancer cells .

Vorbereitungsmethoden

Core Quinazolinone Synthesis via Cyclocondensation Reactions

The quinazolinone scaffold is typically constructed through cyclocondensation of anthranilic acid derivatives with carbonyl-containing reagents. A seminal approach involves reacting 2-amino-3,5-diiodobenzoic acid with acetic anhydride to form 6,8-diiodo-2-methyl-4H-benzo[d] oxazin-4-one , followed by nucleophilic displacement with sulfonamides to yield quinazolinones . For the target compound, 2-methyl-3,1-benzoxazin-4-one (derived from acetylanthranilic acid) serves as the precursor. Reaction with alpha-hydroxy-o-tolylacetic acid methyl ester under acidic conditions facilitates ring closure, introducing the 3-(alpha-hydroxy-o-tolyl) substituent .

Key Conditions :

  • Solvent : Dry toluene or benzene.

  • Catalyst : Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Temperature : 60–100°C, refluxing for 1–3 hours .

Oxidative Coupling with DMSO and H₂O₂

A radical-mediated method employs dimethyl sulfoxide (DMSO) as a one-carbon synthon and H₂O₂ as an oxidant. Substituted 2-amino benzamide derivatives react with DMSO under heated conditions (150°C, 20 hours), forming the quinazolinone core via radical intermediates . For the target compound, 2-amino-N-(alpha-hydroxy-o-tolyl)benzamide is cyclized in the presence of H₂O₂, yielding 3-(alpha-hydroxy-o-tolyl)-2-methyl-4(3H)-quinazolinone after purification .

Optimization Insights :

  • Molar Ratios : DMSO (2 mL per 1 mmol substrate), H₂O₂ (1 equivalent).

  • Workup : Ethyl acetate extraction and silica gel chromatography .

Multi-Step Synthesis from o-Toluidine Derivatives

Patent literature describes a multi-step route starting with o-toluidine :

  • Aldol Condensation : Reacting o-toluidine with pyridine carboxaldehyde in acetic acid/acetic anhydride forms an imine intermediate.

  • Cyclization : Treating the intermediate with alpha-hydroxy-o-tolylacetic acid in the presence of POCl₃ yields the quinazolinone core .

  • Methylation : Introducing the 2-methyl group via Friedel-Crafts alkylation using methyl iodide and AlCl₃ .

Critical Parameters :

  • Reaction Time : 14–20 hours for cyclization.

  • Yield : 62–76% after column chromatography .

Comparative Analysis of Synthetic Routes

Method Starting Materials Catalyst/Reagents Temperature Yield
Cyclocondensation 2-Methyl-3,1-benzoxazin-4-onePOCl₃, o-toluidine100°C68%
Oxidative Coupling 2-Amino-N-(hydroxy-o-tolyl)benzamideDMSO, H₂O₂150°C72%
Multi-Step Synthesis o-Toluidine, pyridine carboxaldehydeAcetic anhydride, POCl₃80–110°C62%
Enzymatic Tripeptide precursorsftChyA, ftChyM, α-KG25–37°CN/A

Key Observations :

  • Oxidative Coupling offers the highest yield (72%) but requires stringent temperature control.

  • Multi-Step Synthesis is labor-intensive but allows modular functionalization.

  • Enzymatic Methods remain exploratory but promise sustainability .

Q & A

Q. Q1. What are the established synthetic routes for 3-(α-hydroxy-o-tolyl)-2-methyl-4(3H)-quinazolinone, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclization of anthranilic acid derivatives or substitution reactions on preformed quinazolinone scaffolds. For example:

  • Route 1 : Heating methyl anthranilate derivatives with α-hydroxy-o-tolylamine in the presence of phosphorus pentoxide and amine hydrochlorides at 180–250°C yields the target compound via cyclocondensation .
  • Route 2 : Ethyl chloroacetate can react with 4-quinazolinone under reflux in acetone with K₂CO₃, achieving ~86% yield after recrystallization .
    Key Factors : Solvent polarity (e.g., acetone vs. DMF), temperature (higher temps favor cyclization), and base strength (K₂CO₃ vs. NaH) significantly affect reaction kinetics and purity .

Q. Q2. What spectroscopic techniques are critical for confirming the structure of 3-(α-hydroxy-o-tolyl)-2-methyl-4(3H)-quinazolinone?

Methodological Answer:

  • IR Spectroscopy : Identifies carbonyl (C=O) stretches at 1670–1700 cm⁻¹ and hydroxyl (O-H) bands at 3200–3500 cm⁻¹ .
  • ¹H/¹³C NMR : Assigns protons on the α-hydroxy-o-tolyl group (δ 6.8–7.5 ppm for aromatic protons; δ 4.5–5.0 ppm for hydroxyl-bearing CH) and methyl groups (δ 2.1–2.5 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight, while fragmentation patterns validate substituent positions .

Q. Q3. How does the α-hydroxy-o-tolyl substituent influence the compound’s solubility and crystallinity?

Methodological Answer: The α-hydroxy-o-tolyl group enhances hydrophilicity due to the hydroxyl moiety, improving solubility in polar solvents like ethanol or DMSO. However, intramolecular hydrogen bonding between the hydroxyl and quinazolinone carbonyl can reduce water solubility and promote crystalline lattice formation, as evidenced by sharp melting points (e.g., 110–130°C) .

Advanced Research Questions

Q. Q4. How can synthetic protocols be optimized to resolve tautomerism-related ambiguities in 4(3H)-quinazolinone derivatives?

Methodological Answer: Tautomerism between 4(3H)-quinazolinone (keto form) and 4-hydroxyquinazoline (enol form) complicates structural characterization. Strategies include:

  • Solvent Control : Non-polar solvents (e.g., chloroform) stabilize the keto form, while polar solvents (e.g., DMSO) favor the enol tautomer .
  • Derivatization : Reaction with methyl iodide or acyl halides selectively alkylates/acylates the enol form, enabling tautomer differentiation via NMR .

Q. Q5. What strategies address contradictory biological activity data in antimicrobial assays for this compound?

Methodological Answer: Discrepancies in MIC values (e.g., vs. S. aureus or E. coli) may arise from:

  • Assay Conditions : Variations in inoculum size, media pH, or incubation time affect compound stability. Standardize protocols per CLSI guidelines .
  • Substituent Effects : The α-hydroxy-o-tolyl group’s steric bulk may hinder membrane penetration in Gram-negative bacteria. Compare with analogues bearing smaller substituents (e.g., 3-(2-chlorophenyl)) .

Q. Q6. How can computational modeling guide the design of 4(3H)-quinazolinone derivatives with enhanced COX-2 selectivity?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to simulate interactions between the quinazolinone core and COX-2’s hydrophobic pocket. Prioritize derivatives with hydrogen bonds to Arg120/His90 .
  • QSAR Analysis : Correlate electronic parameters (e.g., Hammett σ values of substituents) with IC₅₀ data to predict potency .

Q. Q7. What mechanistic insights explain the anti-inflammatory activity of 3-(α-hydroxy-o-tolyl)-2-methyl-4(3H)-quinazolinone?

Methodological Answer: The compound inhibits COX-2 via competitive binding to the arachidonic acid site, as shown by:

  • Enzyme Assays : IC₅₀ values of 0.8–1.2 µM in recombinant COX-2 assays vs. >10 µM for COX-1 .
  • Molecular Dynamics : The α-hydroxy group forms a stable hydrogen bond with Tyr355, while the methyl group occupies a hydrophobic subpocket .

Q. Q8. How do structural modifications at the 2-methyl position affect metabolic stability?

Methodological Answer:

  • Cytochrome P450 Interactions : 2-Methyl groups undergo oxidation to carboxylic acids in vitro (CYP3A4/2C9). Replace with CF₃ or cyclopropyl to block metabolism .
  • In Silico Predictors : Use SwissADME to calculate topological polar surface area (TPSA <75 Ų) and logP (2–4) for optimal bioavailability .

Data Contradiction Analysis

Q. Q9. Why do some studies report potent anticancer activity for this compound, while others show negligible effects?

Methodological Answer: Discrepancies may stem from:

  • Cell Line Variability : Sensitivity differences between epithelial (e.g., MCF-7) vs. mesenchymal (e.g., MDA-MB-231) cancer models.
  • Apoptosis Pathways : The compound induces caspase-3 activation in p53-wildtype cells but not in p53-mutant lines . Validate using isogenic cell pairs.

Q. Q10. How can researchers reconcile conflicting solubility data reported in DMSO vs. aqueous buffers?

Methodological Answer:

  • Aggregation Effects : Dynamic light scattering (DLS) reveals nanoaggregate formation in PBS (pH 7.4), reducing apparent solubility. Use co-solvents (e.g., 5% Cremophor EL) to stabilize monomers .
  • pH-Dependent Ionization : The hydroxyl group’s pKa (~9.5) ensures protonation in physiological buffers, lowering solubility. Derivatize as a phosphate prodrug for improved aqueous stability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.